molecular formula C18H21NO2 B5181130 N-(2-methoxyethyl)-3,3-diphenylpropanamide

N-(2-methoxyethyl)-3,3-diphenylpropanamide

Cat. No.: B5181130
M. Wt: 283.4 g/mol
InChI Key: MKQFOPHURBYZSE-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3,3-diphenylpropanamide is an organic compound characterized by the presence of a methoxyethyl group attached to a nitrogen atom, and a diphenylpropanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3,3-diphenylpropanamide typically involves the reaction of 3,3-diphenylpropanoic acid with 2-methoxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-methoxyethyl-3,3-diphenylpropanoic acid.

    Reduction: Formation of N-(2-methoxyethyl)-3,3-diphenylpropanamine.

    Substitution: Formation of various substituted aromatic derivatives.

Scientific Research Applications

N-(2-methoxyethyl)-3,3-diphenylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-p-nitroaniline
  • N-(2-acetoxyethyl)-p-nitroaniline

Uniqueness

N-(2-methoxyethyl)-3,3-diphenylpropanamide is unique due to its specific structural features, such as the combination of a methoxyethyl group and a diphenylpropanamide backbone. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

IUPAC Name

N-(2-methoxyethyl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-21-13-12-19-18(20)14-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQFOPHURBYZSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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